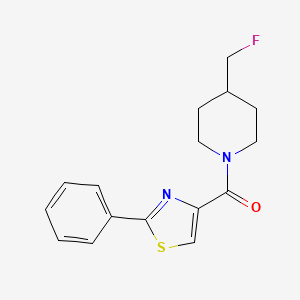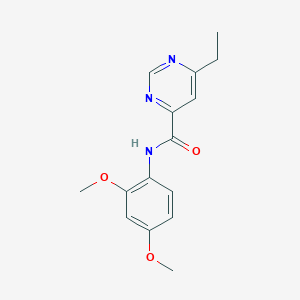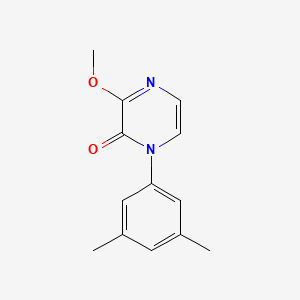![molecular formula C10H11N3 B12234369 2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B12234369.png)
2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile is an organic compound with a unique structure that includes a pyridine ring substituted with a carbonitrile group and an amino group attached to a cyclopropylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine-4-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog with a pyridine ring and a carbonitrile group.
4-Pyridinecarbonitrile: Another analog with the carbonitrile group at a different position on the pyridine ring.
2-Cyanopyridine: A compound with similar structural features but lacking the cyclopropylmethylamino group.
Uniqueness
2-[(Cyclopropylmethyl)amino]pyridine-4-carbonitrile is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2,(H,12,13) |
InChI Key |
NWOYFNFSXZLJIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1H-pyrazol-1-yl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12234296.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12234305.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-methylpyrimidine](/img/structure/B12234310.png)
![2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B12234318.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine](/img/structure/B12234322.png)
![1-ethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12234327.png)
![6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12234332.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12234337.png)

![5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B12234354.png)

![2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12234362.png)
![1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12234368.png)
